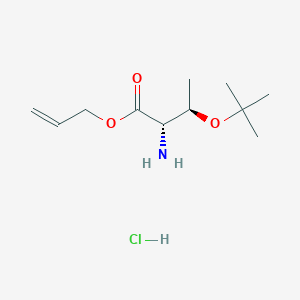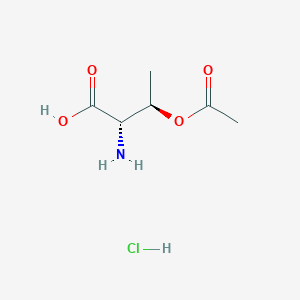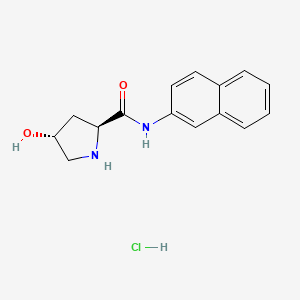
H-Hyp-betana HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of H-Hyp-betana HCl consists of 15 carbon atoms, 17 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 chlorine atom .Physical and Chemical Properties Analysis
This compound is a chemical compound with the molecular formula C15H16N2O2 · HCl. It has a molecular weight of 292.77.Aplicaciones Científicas De Investigación
Hepatoprotective and Antioxidative Activities
- Hyperoside (Hyp) , a flavonol glycoside abundant in various fruits, vegetables, and medicinal plants, exhibits a wide range of biological actions including hepatoprotective, antiviral, antisteatotic, anti-inflammatory, antifibrotic, and anticancer activities in cellular and animal models related to liver dysfunction. It enhances antioxidant responses, indicating its potential as a therapeutic agent in liver diseases through hepatocellular antioxidant defense activation (Eungyeong Jang, 2022) Antioxidants.
Stress and Welfare Research in Animals
- Hair cortisol concentration (HCC) is used as a marker for integrated cortisol secretion and stress over longer periods. The measurement offers benefits due to the easy and minimally invasive sampling procedure, representing a significant advancement in animal stress and welfare research. This review discusses the applications, validity of HCC as a chronic stress indicator, and various factors influencing hair cortisol levels in different species (S. Heimbürge, E. Kanitz, W. Otten, 2019) General and comparative endocrinology.
High-Throughput Screening Technologies
- Significant efforts have been made to improve data throughput and quality in drug design using high-throughput screening (HTS) and high-content screening (HCS). These technologies are crucial for the pharmaceutical industry, focusing on small molecule, cDNA, and RNA interference (RNAi) types of screening. This comprehensive review addresses practical issues and methodological solutions to optimize these technologies, highlighting their importance in modern drug discovery (I. Caraus, Abdulaziz A. Alsuwailem, R. Nadon, V. Makarenkov, 2015) Briefings in bioinformatics.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for H-Hyp-betana HCl involves the protection of the amino group of histidine, followed by the coupling of the protected histidine with beta-alanine and subsequent deprotection to obtain the final product.", "Starting Materials": [ "Histidine", "Beta-alanine", "Boc-anhydride", "Hydrochloric acid", "Diisopropylethylamine", "Dichloromethane", "Methanol", "Sodium hydroxide", "Ethyl acetate" ], "Reaction": [ "Protection of histidine amino group with Boc-anhydride in the presence of diisopropylethylamine and dichloromethane", "Coupling of Boc-protected histidine with beta-alanine in the presence of diisopropylethylamine and dichloromethane", "Deprotection of Boc-protected histidine-beta-alanine dipeptide with methanol and sodium hydroxide", "Acidification of the deprotected dipeptide with hydrochloric acid", "Extraction of the product with ethyl acetate and drying" ] } | |
Número CAS |
201994-57-2 |
Fórmula molecular |
C15H17ClN2O2 |
Peso molecular |
292.76 g/mol |
Nombre IUPAC |
4-hydroxy-N-naphthalen-2-ylpyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C15H16N2O2.ClH/c18-13-8-14(16-9-13)15(19)17-12-6-5-10-3-1-2-4-11(10)7-12;/h1-7,13-14,16,18H,8-9H2,(H,17,19);1H |
Clave InChI |
OPKGRHNSTNJAGN-UHFFFAOYSA-N |
SMILES isomérico |
C1[C@@H](CN[C@@H]1C(=O)NC2=CC3=CC=CC=C3C=C2)O.Cl |
SMILES |
C1C(CNC1C(=O)NC2=CC3=CC=CC=C3C=C2)O.Cl |
SMILES canónico |
C1C(CNC1C(=O)NC2=CC3=CC=CC=C3C=C2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


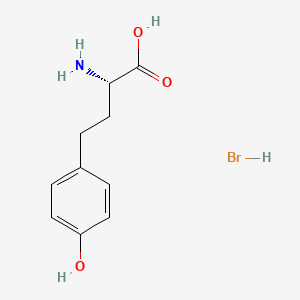
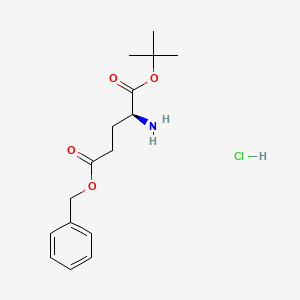


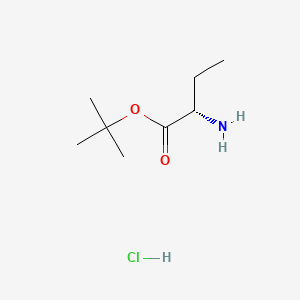
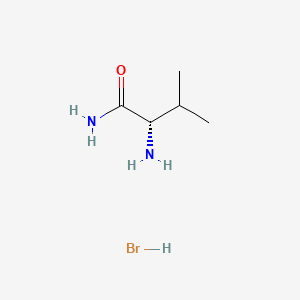
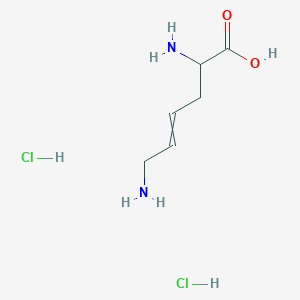
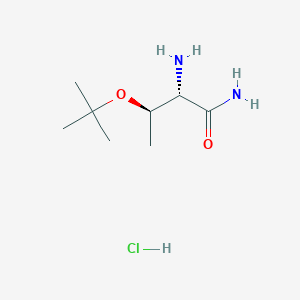
![(2S)-2-Amino-N-(4-methyl-2-oxochromen-7-yl)-3-[(2-methylpropan-2-yl)oxy]butanamide;hydrochloride](/img/structure/B612996.png)
